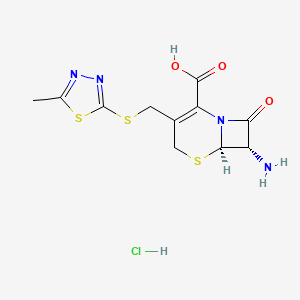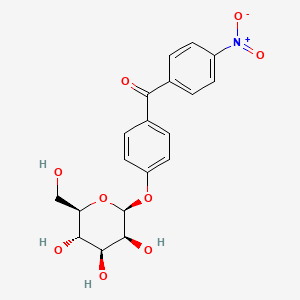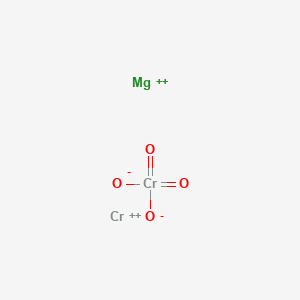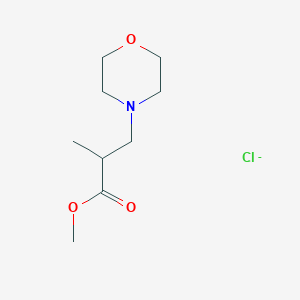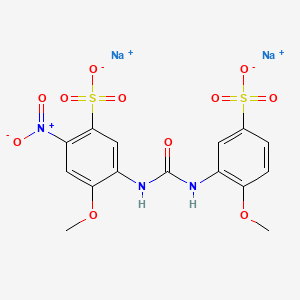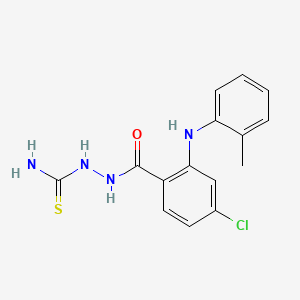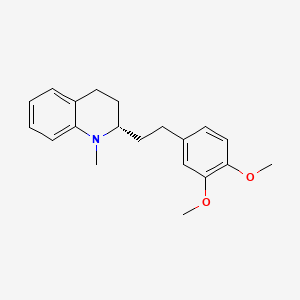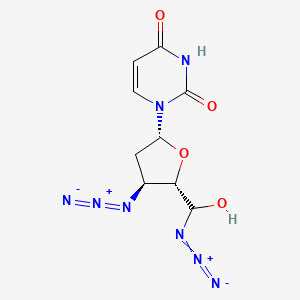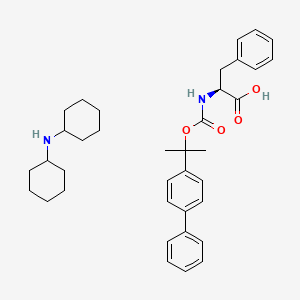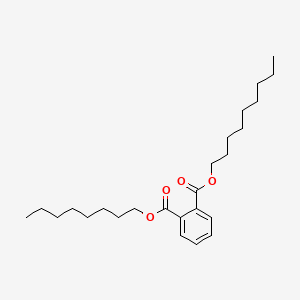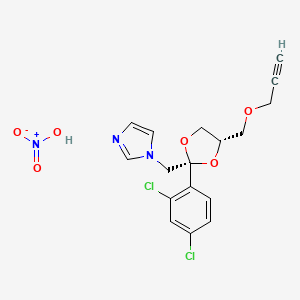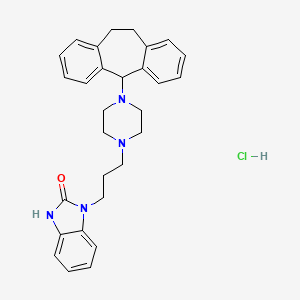
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines elements of benzimidazole and dibenzocycloheptene, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dibenzocycloheptene moiety and the piperazine ring. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, especially on the piperazine ring, can yield a variety of analogs with different pharmacological profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with modified piperazine rings.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole core and have similar biological activities.
Dibenzocycloheptene Derivatives: These compounds have the dibenzocycloheptene structure and are used in various therapeutic applications.
Piperazine Derivatives: These compounds contain the piperazine ring and are known for their pharmacological properties.
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride apart is its unique combination of these three structural elements, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
121942-93-6 |
|---|---|
Molecular Formula |
C29H33ClN4O |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-[3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C29H32N4O.ClH/c34-29-30-26-12-5-6-13-27(26)33(29)17-7-16-31-18-20-32(21-19-31)28-24-10-3-1-8-22(24)14-15-23-9-2-4-11-25(23)28;/h1-6,8-13,28H,7,14-21H2,(H,30,34);1H |
InChI Key |
YEFFNYSDMVVRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CCCN5C6=CC=CC=C6NC5=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


